

Commercial Suppliers and Technical Guide for 3-Chloro-2-methoxypyridine

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Compound of Interest

Compound Name: 3-Chloro-2-methoxypyridine

Cat. No.: B078714

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research.^{[1][2]} Its structural features, including a reactive chlorine atom and a methoxy group on the pyridine scaffold, make it a versatile building block for the synthesis of more complex molecules.^{[1][2]} The pyridine ring is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of commercial suppliers, key technical data, and a plausible synthetic route for **3-Chloro-2-methoxypyridine**, intended to support laboratory-scale synthesis and process development.

Commercial Suppliers

A variety of chemical suppliers offer **3-Chloro-2-methoxypyridine**, typically with purities of 97% or higher. The following table summarizes a selection of commercial sources. Pricing is generally available upon request from the individual suppliers.

Supplier	Purity Specification	CAS Number	Additional Notes
--INVALID-LINK--	---	13472-84-9	Chemical manufacturer since 2010.[3]
--INVALID-LINK--	---	1190198-20-9	---
--INVALID-LINK--	≥ 97% (GC)	13472-84-9	Offers Safety Data Sheets (SDS) and Product Specification sheets.[4]
--INVALID-LINK--	Varies by supplier (e.g., 99% min)	13472-84-9	A platform listing multiple manufacturers and suppliers.[1][5]
--INVALID-LINK--	---	13472-84-9	Specializes in organic compounds and active pharmaceutical ingredients.[6]
--INVALID-LINK--	---	13472-84-9	A platform connecting buyers with chemical suppliers.[6]
--INVALID-LINK--	97.0% (GC)	13472-84-9	---
--INVALID-LINK--	>97.0%(GC)	13472-84-9	---
--INVALID-LINK--	>97.0%(GC)	13472-84-9	Provides analytical charts and safety information.
--INVALID-LINK--	---	13472-84-9	Specializes in the production and export of chemicals.[6]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for **3-Chloro-2-methoxypyridine**.

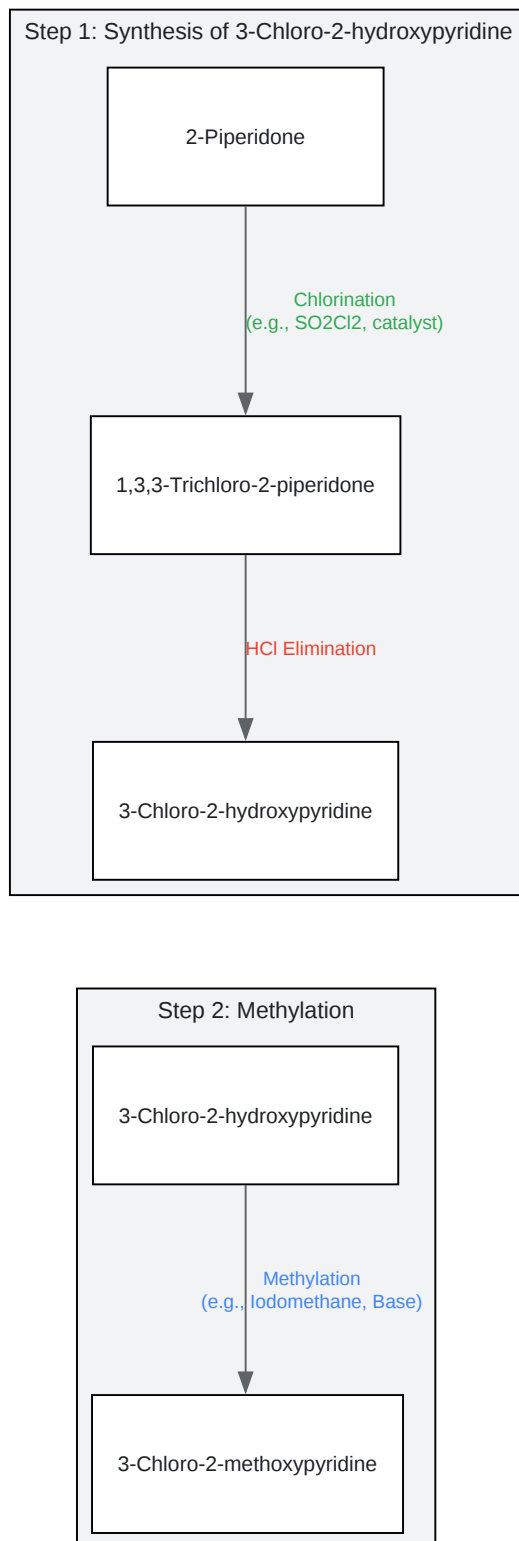
Property	Value	Source(s)
CAS Number	13472-84-9	[1] [4] [5]
Molecular Formula	C ₆ H ₆ ClNO	[1] [4] [5]
Molecular Weight	143.57 g/mol	[1] [4] [5]
Purity	≥ 97% (GC)	[4]
Appearance	Light yellow to yellow to orange clear liquid	[4]
Boiling Point	53 °C at 3 mmHg	[1] [4]
Density	1.25 g/cm ³	[4]
Refractive Index	n _{20D} 1.54	[4]
MDL Number	MFCD03095227	[1] [4] [5]
Storage	Store at room temperature	[4]

Synthesis Pathway and Experimental Protocols

While a specific, single-publication synthesis protocol for **3-Chloro-2-methoxypyridine** is not readily available in the searched literature, a plausible and chemically sound synthetic route can be constructed from published methods for analogous compounds. The proposed pathway involves a two-step process starting from 2-piperidone: 1) chlorination to form the key intermediate 3-chloro-2-hydroxypyridine, followed by 2) methylation to yield the final product.

The following diagram illustrates the proposed synthetic workflow.

Proposed Synthesis of 3-Chloro-2-methoxypyridine

[Click to download full resolution via product page](#)Caption: Proposed two-step synthesis of **3-Chloro-2-methoxypyridine**.

Experimental Protocol 1: Synthesis of 3-Chloro-2-hydroxypyridine (Intermediate)

This protocol is adapted from the general methodology described in patent CN110818621B for the synthesis of 3-chloro-2-hydroxypyridine from 2-piperidone.^[7]

Materials:

- 2-Piperidone
- Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)
- Catalyst (as specified in the patent, often a radical initiator)
- Solvent (e.g., an inert organic solvent)
- Base for elimination step (e.g., triethylamine)

Procedure:

- **Chlorination:** In a suitable reaction vessel, dissolve 2-piperidone in an inert solvent. Add the catalyst. While stirring, add the chlorinating agent dropwise, maintaining the reaction temperature as specified in the source literature (typically controlled to prevent side reactions). The reaction progress is monitored by a suitable analytical technique such as TLC or GC.
- **HCl Elimination:** Once the chlorination is complete, a base (e.g., triethylamine) is added to the reaction mixture to facilitate the elimination of hydrogen chloride, leading to the formation of the aromatic pyridine ring. The mixture is stirred until the reaction is complete.
- **Work-up and Isolation:** The reaction mixture is then worked up, which may involve washing with water and brine to remove salts and the base. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude 3-chloro-2-hydroxypyridine is then purified, typically by recrystallization or column chromatography, to yield the desired intermediate.

Experimental Protocol 2: Synthesis of 3-Chloro-2-methoxypyridine

This protocol is adapted from analogous methoxylation reactions of hydroxypyridines found in the chemical literature.^[8]

Materials:

- 3-Chloro-2-hydroxypyridine
- Methylating agent (e.g., iodomethane or dimethyl sulfate)
- Base (e.g., potassium carbonate or sodium methoxide)
- Anhydrous solvent (e.g., DMF, acetone, or toluene)

Procedure:

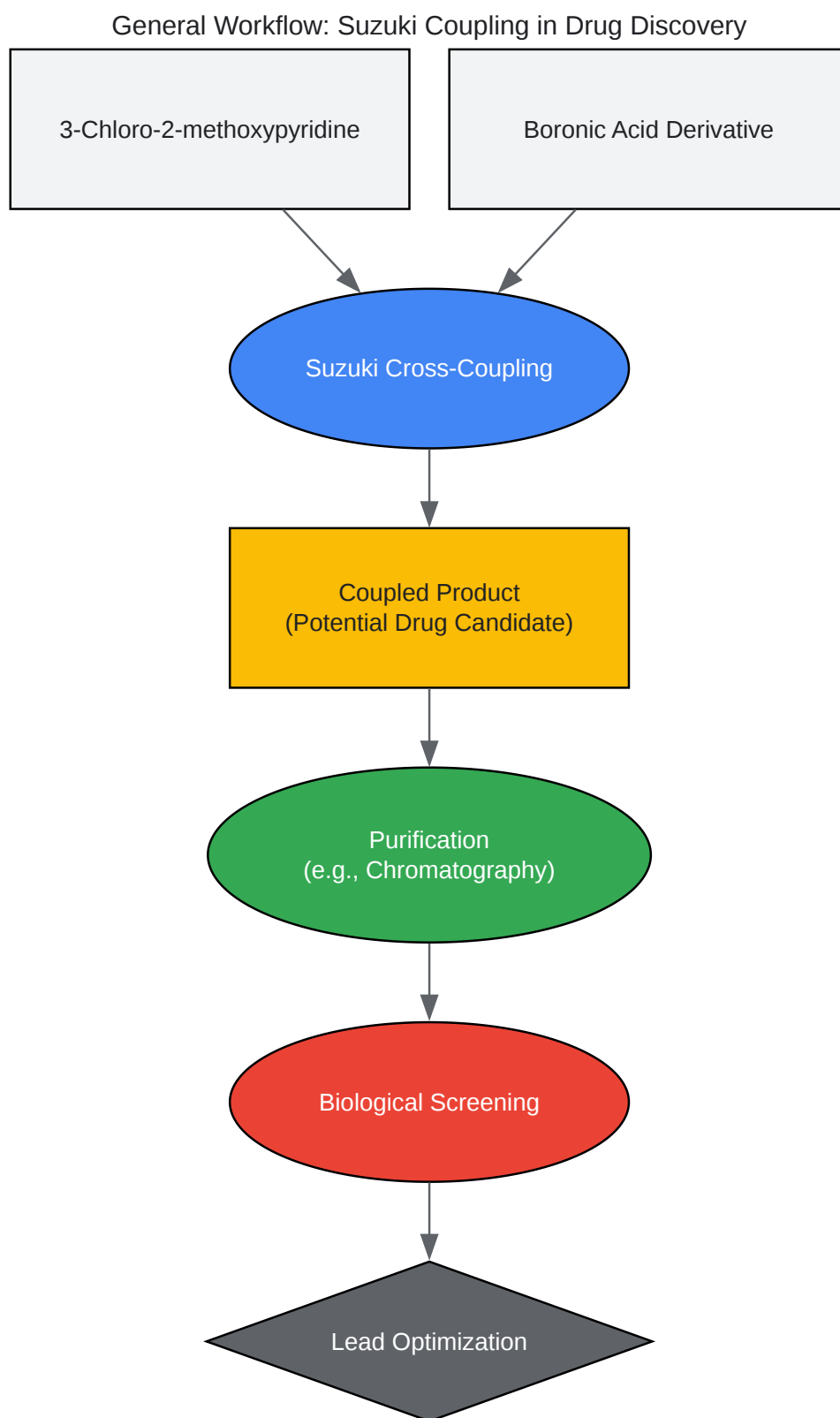
- **Reaction Setup:** To a suspension of 3-chloro-2-hydroxypyridine in a suitable anhydrous solvent, add a base such as potassium carbonate.
- **Methylation:** Add the methylating agent (e.g., iodomethane) to the suspension. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
- **Work-up and Isolation:** Upon completion, the solid byproducts (e.g., potassium iodide) are removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude **3-Chloro-2-methoxypyridine** is then purified by distillation under reduced pressure or by column chromatography to yield the final product.

Applications in Research and Development

3-Chloro-2-methoxypyridine serves as a valuable intermediate in the synthesis of a wide range of bioactive compounds. Its applications are primarily in:

- **Pharmaceutical Synthesis:** It is a key building block for various drug candidates, including those with potential anti-inflammatory and analgesic properties.^[4] The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.
- **Agrochemicals:** This compound is utilized in the development of new herbicides and fungicides.^{[2][4]} The specific substitution pattern can contribute to the efficacy and selectivity of the final agrochemical product.
- **Materials Science:** The unique electronic properties of the substituted pyridine ring make it a candidate for incorporation into advanced materials, such as polymers and coatings.^[4]

The following diagram illustrates a general workflow for the utilization of **3-Chloro-2-methoxypyridine** in a drug discovery context, specifically through a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds.



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Caption: Workflow for Suzuki coupling using **3-Chloro-2-methoxypyridine**.

This guide provides a foundational resource for researchers working with **3-Chloro-2-methoxypyridine**. For detailed, lot-specific information, it is always recommended to consult the certificates of analysis provided by the suppliers.

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